molecular formula C21H25ClN4 B5552384 7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline

7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline

Cat. No. B5552384
M. Wt: 368.9 g/mol
InChI Key: UGJYTTOJRFLYCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to the target compound involves multiple steps, including amino protection, nucleophilic reaction, and deprotection processes, yielding high-purity products. These methods are significant for the development of potential anti-malarial agents and other pharmaceutical applications. The synthesis process is characterized by its feasibility and high yields, supporting the production of quinoline derivatives (Guo Qian-yi, 2011; L. Qiong, 2007).

Molecular Structure Analysis

The molecular structure of the target compound and its derivatives has been extensively studied, revealing detailed structural characteristics. Techniques such as X-ray diffraction have been employed to determine the precise arrangement of atoms within these molecules, aiding in understanding their chemical behavior and potential interactions in biological systems. Quantum chemical methods have further elucidated the energy and structural characteristics of various tautomers, providing valuable insights into their stability and reactivity (V. Tkachev et al., 2017; S. Fatma et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of the compound encompasses various reactions, including nucleophilic substitutions and cyclization processes. These reactions facilitate the synthesis of structurally diverse derivatives, showcasing the compound's versatility as a chemical scaffold. The compounds exhibit a range of biological activities, influenced by their chemical structure and the nature of substituents attached to the quinoline core (A. Maleki, 2014; Maiara T. Saraiva et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are determined through experimental methods, providing essential data for the compound's application in various fields, including pharmaceuticals and materials science. The understanding of these properties facilitates the development of compounds with optimized characteristics for specific applications (Hoong-Kun Fun et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and the ability to undergo specific transformations, are integral to the compound's application in synthesis and drug development. Studies focusing on these aspects provide insights into how the compound can be modified and utilized in creating novel derivatives with desired biological activities (R. Hekmatshoar et al., 2006; D. Korbonits et al., 1987).

Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis of derivatives similar to 7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline involves multiple steps including amino protection, nucleophilic reaction, and deprotection, which are crucial for the development of potential anti-malarial agents. These compounds are characterized using techniques such as IR, GC-MS, and 1H-NMR, indicating a methodological approach to ascertain their structure and purity (Guo Qian-yi, 2011).

Potential Biological Activities

  • Antiplasmodial Activity

    The exploration of 4-methylamino-2-phenylquinoline analogs, which share a structural similarity with the compound , reveals significant antiplasmodial properties. These studies aim to identify novel agents capable of combating malaria by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. Notably, certain derivatives exhibit potent activity, underscoring the therapeutic potential of these compounds (S. S. Mahantheshappa et al., 2016).

  • Antihypertensive Agents

    Research into piperidine derivatives with a quinazoline ring system, which is closely related to the structural framework of this compound, has shown potential antihypertensive effects. These compounds are evaluated for their ability to induce hypotension in spontaneously hypertensive rat models, highlighting their potential application in the management of high blood pressure (H. Takai et al., 1986).

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse and depends on the specific compound. For example, some imidazole derivatives show antibacterial activity, while others may have antitumor or antiviral effects .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the development of new imidazole derivatives with improved properties is a promising area of research .

properties

IUPAC Name

7-chloro-4-methyl-2-[4-(1-propan-2-ylimidazol-2-yl)piperidin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4/c1-14(2)26-11-8-23-21(26)16-6-9-25(10-7-16)20-12-15(3)18-5-4-17(22)13-19(18)24-20/h4-5,8,11-14,16H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJYTTOJRFLYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCC(CC3)C4=NC=CN4C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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